EC0489

説明

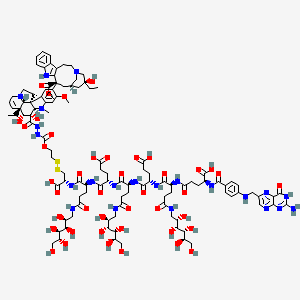

an antineoplastic agent; structure in first source

特性

分子式 |

C111H156N22O43S2 |

|---|---|

分子量 |

2550.7 g/mol |

IUPAC名 |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C111H156N22O43S2/c1-6-107(172)39-52-40-110(104(170)175-5,89-57(29-33-132(46-52)51-107)56-11-8-9-12-60(56)120-89)59-37-58-68(38-75(59)174-4)131(3)101-109(58)31-34-133-32-10-30-108(7-2,100(109)133)102(168)111(101,173)103(169)129-130-106(171)176-35-36-177-178-50-67(99(166)167)126-96(162)63(19-25-78(145)116-45-71(139)85(153)88(156)74(142)49-136)122-95(161)65(22-28-81(149)150)124-93(159)62(18-24-77(144)115-44-70(138)84(152)87(155)73(141)48-135)121-94(160)64(21-27-80(147)148)123-92(158)61(17-23-76(143)114-43-69(137)83(151)86(154)72(140)47-134)119-79(146)26-20-66(98(164)165)125-91(157)53-13-15-54(16-14-53)113-41-55-42-117-90-82(118-55)97(163)128-105(112)127-90/h8-16,30,37-38,42,52,61-67,69-74,83-88,100-102,113,120,134-142,151-156,168,172-173H,6-7,17-29,31-36,39-41,43-51H2,1-5H3,(H,114,143)(H,115,144)(H,116,145)(H,119,146)(H,121,160)(H,122,161)(H,123,158)(H,124,159)(H,125,157)(H,126,162)(H,129,169)(H,130,171)(H,147,148)(H,149,150)(H,164,165)(H,166,167)(H3,112,117,127,128,163)/t52-,61-,62-,63-,64-,65-,66-,67-,69-,70-,71-,72+,73+,74+,83+,84+,85+,86+,87+,88+,100-,101+,102+,107-,108+,109+,110-,111-/m0/s1 |

InChIキー |

PHCAWPRQWLBYTH-HCDHKMFTSA-N |

異性体SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |

正規SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |

同義語 |

EC 0489 EC-0489 EC0489 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of EC0489 (Vintafolide) in Ovarian Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EC0489, also known as vintafolide, is a folate-drug conjugate that represented a targeted therapeutic approach for ovarian cancer. This document provides a comprehensive overview of its mechanism of action, supported by preclinical and clinical data. This compound leverages the overexpression of folate receptor-alpha (FRα) on the surface of ovarian cancer cells to deliver a potent cytotoxic payload, desacetylvinblastine monohydrazide (DAVLBH), directly to the tumor. While showing initial promise in Phase II clinical trials, particularly in patients with high FRα expression, the subsequent Phase III PROCEED trial was discontinued. This guide details the molecular interactions, cellular processes, and clinical outcomes associated with this compound, offering valuable insights for the ongoing development of targeted cancer therapies.

Introduction to this compound (Vintafolide)

This compound, or vintafolide, is a small molecule drug conjugate (SMDC) designed to selectively target and eliminate cancer cells that overexpress the folate receptor-alpha (FRα)[1][2][3]. FRα is a glycosylphosphatidylinositol (GPI)-anchored protein that is highly expressed in a significant percentage of epithelial ovarian cancers, while its expression in normal tissues is limited, making it an attractive target for cancer therapy[4].

Vintafolide is composed of three key components:

-

Folic Acid: Serves as the targeting ligand that binds with high affinity to FRα.

-

Desacetylvinblastine Monohydrazide (DAVLBH): A potent microtubule-destabilizing agent and a derivative of the vinca alkaloid, vinblastine, which acts as the cytotoxic payload.

-

A Self-Immolative Disulfide Linker: Connects the folic acid ligand to the DAVLBH payload, designed to be stable in circulation but readily cleaved within the reducing environment of the endosome.

The rationale behind vintafolide's design is to enhance the therapeutic index of the potent vinca alkaloid by minimizing systemic exposure and maximizing its concentration within the target cancer cells.

Mechanism of Action

The mechanism of action of this compound is a multi-step process that begins with systemic administration and culminates in the induction of apoptosis in FRα-positive ovarian cancer cells.

Targeting and Binding to Folate Receptor-Alpha (FRα)

Following intravenous administration, vintafolide circulates throughout the body. The folic acid moiety of the conjugate specifically recognizes and binds to FRα on the surface of ovarian cancer cells with high affinity[1][3]. This binding is a critical first step that initiates the internalization of the drug conjugate.

Receptor-Mediated Endocytosis

Upon binding of vintafolide to FRα, the plasma membrane of the cancer cell invaginates, engulfing the vintafolide-FRα complex in a process known as receptor-mediated endocytosis[1][3]. This process leads to the formation of an endosome, a membrane-bound vesicle containing the drug conjugate, which is then transported into the cell's cytoplasm.

Intracellular Drug Release

Inside the endosome, the environment is more acidic and has a higher concentration of reducing agents compared to the extracellular space. These conditions facilitate the cleavage of the disulfide linker connecting folic acid to DAVLBH[1][3]. The released DAVLBH is then able to exit the endosome and enter the cytoplasm of the cancer cell.

Microtubule Disruption and Apoptosis

Once in the cytoplasm, DAVLBH exerts its cytotoxic effect by binding to tubulin, the protein subunit of microtubules. This binding disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle[4]. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Quantitative Data

Preclinical Data

Preclinical studies demonstrated the potent and selective activity of vintafolide in FRα-positive cancer models.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 | KB (human nasopharyngeal cancer, FRα-positive) | ~9 nM | [5] |

| Tumor Growth Inhibition | M109 mouse lung adenocarcinoma xenograft | Notable antitumor effect | (Qualitative data from review) |

| KB tumor xenograft model | Notable antitumor effect | (Qualitative data from review) | |

| J6456 lymphoma (FRα-positive) | Notable antitumor effect | (Qualitative data from review) |

Clinical Data

Phase II clinical trials provided evidence of vintafolide's activity in patients with platinum-resistant ovarian cancer.

Table 2: Efficacy of Vintafolide in the PRECEDENT Phase II Trial

| Endpoint | Vintafolide + PLD (n=100) | PLD Alone (n=49) | Hazard Ratio (95% CI) | p-value | Reference |

| Median Progression-Free Survival (PFS) | 5.0 months | 2.7 months | 0.63 (0.41-0.96) | 0.031 | [6] |

| Median PFS (100% FR-positive lesions) | 5.5 months | 1.5 months | 0.38 (0.17-0.85) | 0.013 | [6] |

Table 3: Disease Control Rate in a Phase II Study

| Lesion Type | Disease Control Rate | p-value | Reference |

| FR-positive lesions | 56.4% | <0.001 | |

| FR-negative lesions | 20.7% |

Experimental Protocols

Detailed, specific protocols from the original preclinical studies on vintafolide are not publicly available. The following are generalized protocols for key assays used to evaluate the mechanism of action of targeted therapies like vintafolide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a compound.

Materials:

-

Ovarian cancer cell lines (e.g., SKOV3, OVCAR3, A2780)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (Vintafolide)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed ovarian cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of vintafolide for a specified period (e.g., 72 hours). Include untreated control wells.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for FRα Expression

This technique is used to detect and quantify the expression of FRα in ovarian cancer cells.

Materials:

-

Ovarian cancer cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against FRα

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse ovarian cancer cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for FRα, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression of FRα.

Clinical Significance and Future Directions

The initial clinical data for vintafolide in platinum-resistant ovarian cancer were promising, demonstrating a statistically significant improvement in progression-free survival, especially in patients whose tumors were all positive for FRα expression as determined by the companion diagnostic imaging agent, etarfolatide (EC20)[6]. This highlighted the potential of a targeted therapeutic approach for this patient population with a high unmet medical need.

However, in 2014, the Phase III PROCEED trial, which was designed to confirm the findings of the PRECEDENT trial, was stopped. The decision was based on the recommendation of an independent Data Safety Monitoring Board, which concluded that vintafolide did not demonstrate a significant improvement in progression-free survival in the intent-to-treat population.

Despite the discontinuation of the vintafolide clinical program, the underlying principle of targeting FRα in ovarian cancer remains a valid and actively pursued strategy. The development of other FRα-targeting agents, such as antibody-drug conjugates (ADCs) like mirvetuximab soravtansine, which has shown clinical benefit and received regulatory attention, underscores the continued importance of this target. The experience with vintafolide provides valuable lessons for the development of next-generation targeted therapies, emphasizing the importance of patient selection, biomarker development, and optimizing the therapeutic window of cytotoxic payloads.

Conclusion

This compound (vintafolide) exemplifies a rational drug design approach for targeted cancer therapy. Its mechanism of action, centered on the specific recognition of FRα on ovarian cancer cells and the subsequent intracellular delivery of a potent cytotoxic agent, has been well-characterized. While its clinical development was ultimately halted, the journey of vintafolide has significantly contributed to our understanding of FRα as a therapeutic target in ovarian cancer and has paved the way for the development of other FRα-targeting agents. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug developers working to advance the field of targeted oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vintafolide: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic strategies targeting folate receptor α for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

EC0489: An In-Depth Technical Guide on Folate Receptor Targeting Specificity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EC0489 is a folate receptor (FR)-targeted small molecule-drug conjugate (SMDC) that leverages the high affinity of folic acid for the folate receptor, which is frequently overexpressed on the surface of various cancer cells. This document provides a comprehensive technical overview of the core principles underlying the folate receptor targeting specificity of this compound. By conjugating a potent vinca alkaloid cytotoxic agent to a folic acid targeting moiety, this compound is designed to selectively deliver its therapeutic payload to malignant cells while minimizing exposure to healthy tissues. This guide details the quantitative binding characteristics, specificity against other folate transport systems, and the experimental methodologies used to ascertain this targeted activity. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical validation of this compound's targeting mechanism.

Introduction to Folate Receptor Targeting

Folic acid, a B vitamin, is essential for cellular proliferation through its role in the synthesis of nucleotides and other critical metabolic processes. To facilitate the uptake of folates, cells utilize several transport systems, including the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and the high-affinity folate receptors (FRs). The folate receptor family consists of several isoforms, with folate receptor alpha (FRα) and folate receptor beta (FRβ) being the most well-characterized in the context of disease.

In normal tissues, FRα expression is highly restricted and polarized to the apical surface of epithelial cells, making it largely inaccessible to systemically administered agents. However, in many solid tumors, including ovarian, lung, and breast cancers, FRα is significantly overexpressed and loses its polarized distribution, providing a unique and highly specific target for anticancer therapies. This differential expression pattern forms the basis for the development of FR-targeted therapeutics like this compound.

This compound: A Folate-Targeted Vinca Alkaloid Conjugate

This compound is a conjugate of a folic acid analog and the potent microtubule-destabilizing agent, desacetylvinblastine hydrazide (DAVLBH). The design of this compound involves three key components:

-

Targeting Ligand: A folic acid derivative that binds with high affinity to the folate receptor.

-

Linker: A self-immolative disulfide linker system designed to be stable in circulation but readily cleaved in the reducing environment of the endosome.

-

Cytotoxic Payload: The vinca alkaloid DAVLBH, which, upon release inside the cell, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

The mechanism of action is initiated by the high-affinity binding of the folate moiety of this compound to the folate receptor on the cancer cell surface. This is followed by internalization of the receptor-drug conjugate complex via endocytosis. Within the acidic environment of the endosome, the linker is cleaved, releasing the active DAVLBH payload into the cytoplasm to exert its cytotoxic effect.

Folate Receptor Targeting Specificity of this compound

The therapeutic efficacy and safety of this compound are critically dependent on its specific binding to the folate receptor and minimal interaction with other cellular uptake mechanisms or off-target receptors.

Binding Affinity

While specific quantitative binding data for this compound is not publicly available, extensive data for the closely related and first-generation compound, vintafolide (EC145), provides a strong surrogate for understanding its binding characteristics. Vintafolide shares the same folate-DAVLBH conjugate structure with this compound, with this compound being a second-generation molecule designed for improved properties.

Preclinical studies have demonstrated that vintafolide binds to the folate receptor with high affinity. The dissociation constant (Kd) of folic acid for its receptor is in the sub-nanomolar range (approximately 0.1-1 nM)[1][2]. Vintafolide exhibits a binding affinity that is only slightly less than that of folic acid, with a relative binding affinity of 0.47 compared to folic acid[1]. This indicates that vintafolide, and by extension this compound, is a high-affinity ligand for the folate receptor. The cytotoxicity of vintafolide is dose-dependent, with IC50 values in the single-digit nanomolar range for FR-positive cells[1].

| Compound | Target Receptor | Binding Affinity (Kd) | Relative Binding Affinity (vs. Folic Acid) | Reference |

| Folic Acid | Folate Receptor α | ~0.1-1 nM | 1.0 | [1][2] |

| Vintafolide (EC145) | Folate Receptor | Not explicitly stated, but high affinity | 0.47 | [1] |

| 99mTc-etarfolatide (EC20) | Folate Receptor | ~3 nM | Not applicable |

Note: Data for vintafolide (EC145) is presented as a close analog to this compound.

Receptor Isoform and Transporter Specificity

The specificity of folate-targeted agents is further defined by their ability to discriminate between different folate receptor isoforms and other folate transporters.

-

Folate Receptor Isoforms (FRα vs. FRβ): While FRα is the primary target in epithelial cancers, FRβ is expressed on activated macrophages and some myeloid leukemias. The folic acid ligand of this compound is expected to bind to both FRα and FRβ. However, the therapeutic strategy primarily relies on the overexpression of FRα in solid tumors.

-

Other Folate Transporters: Studies on vintafolide have shown that it is not a substrate for the Reduced Folate Carrier (RFC) or the Proton-Coupled Folate Transporter (PCFT). This is a critical aspect of its specificity, as RFC is ubiquitously expressed in normal tissues. The inability of these transporters to recognize and internalize the bulky folate-drug conjugate ensures that uptake is predominantly mediated by the folate receptor. This specificity is further supported by findings that excess free folic acid can completely block the activity of vintafolide, and FR-negative cells are resistant to the drug[1].

Experimental Protocols

The determination of folate receptor targeting specificity involves a series of well-established in vitro and in vivo assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]folic acid) for binding to the folate receptor.

Materials:

-

FR-positive cells (e.g., KB, IGROV-1) or cell membranes expressing the folate receptor.

-

Radiolabeled folic acid ([3H]folic acid).

-

Unlabeled this compound.

-

Binding buffer (e.g., PBS with 1% BSA).

-

Scintillation counter.

Procedure:

-

Cell/Membrane Preparation: FR-positive cells are cultured and harvested, or cell membranes are prepared by homogenization and centrifugation.

-

Assay Setup: A fixed concentration of [3H]folic acid is incubated with the cell/membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at 4°C for a sufficient time to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]folic acid (IC50) is determined. The equilibrium dissociation constant (Ki) of this compound is then calculated using the Cheng-Prusoff equation.

Cellular Uptake and Internalization Assay

This assay measures the extent to which this compound is taken up by FR-positive cells.

Materials:

-

FR-positive and FR-negative cell lines.

-

Fluorescently labeled or radiolabeled this compound.

-

Flow cytometer or gamma counter/scintillation counter.

-

Cell culture medium.

Procedure:

-

Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.

-

Incubation: Cells are incubated with labeled this compound for various time points at 37°C.

-

Washing: Cells are washed with cold PBS to remove unbound conjugate.

-

Quantification:

-

For fluorescently labeled this compound, cellular fluorescence is measured by flow cytometry.

-

For radiolabeled this compound, cells are lysed, and the radioactivity is measured.

-

-

Specificity Control: To confirm FR-mediated uptake, a parallel experiment is conducted in the presence of a large excess of free folic acid to block the receptors.

In Vivo Biodistribution Studies

These studies are performed in animal models to assess the tumor-targeting ability and organ distribution of this compound.

Materials:

-

Tumor-bearing animal models (e.g., mice with FR-positive tumor xenografts).

-

Radiolabeled this compound.

-

Gamma counter.

Procedure:

-

Administration: Radiolabeled this compound is administered to the tumor-bearing animals, typically via intravenous injection.

-

Time Points: At various time points post-injection, animals are euthanized.

-

Organ Harvesting: Tumors and major organs (liver, spleen, kidneys, lungs, heart, etc.) are harvested and weighed.

-

Radioactivity Measurement: The radioactivity in each organ and tumor is measured using a gamma counter.

-

Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for the assessment of tumor uptake and clearance from normal tissues.

Visualizations

Folate Receptor-Mediated Endocytosis of this compound

Caption: Mechanism of this compound uptake and payload release.

Experimental Workflow for Competitive Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of this compound Targeting Specificity

Caption: this compound's selective interaction with folate transporters.

Conclusion

The preclinical data available for this compound and its closely related analog, vintafolide, strongly support a highly specific targeting mechanism mediated by the folate receptor. The high binding affinity for the folate receptor, coupled with the lack of interaction with other major folate transporters, ensures that the cytotoxic payload is preferentially delivered to FR-overexpressing cancer cells. This targeted approach holds the promise of an improved therapeutic window, maximizing anti-tumor efficacy while minimizing systemic toxicity. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and validation of folate receptor-targeted therapeutics. Further studies to delineate the off-target profile of this compound against a broader panel of receptors would provide a more complete understanding of its selectivity.

References

An In-Depth Technical Guide to the Vinca Alkaloid Conjugate EC0489 (Vintafolide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC0489, also known as vintafolide or EC145, is a folate receptor (FR)-targeted small molecule-drug conjugate (SMDC) that has demonstrated significant potential in the targeted therapy of cancers overexpressing the folate receptor, particularly ovarian and non-small cell lung cancer. This technical guide provides a comprehensive overview of the core aspects of this compound, including its chemical structure, mechanism of action, and preclinical evaluation. Detailed experimental methodologies and quantitative data are presented to support further research and development in the field of targeted cancer therapeutics.

Core Structure of this compound (Vintafolide)

This compound is a complex conjugate molecule meticulously designed to selectively deliver a potent cytotoxic agent to cancer cells. Its structure is comprised of three key components: a targeting ligand, a linker system, and a cytotoxic payload.[1][2]

-

Targeting Ligand: Folic Acid: Folic acid, a B vitamin essential for cell growth and division, serves as the targeting moiety.[1][3] Cancer cells, particularly those of epithelial origin like ovarian cancer, often overexpress the folate receptor (FR) to meet their high demand for this nutrient.[4][5] this compound exploits this overexpression to achieve selective binding to tumor cells while minimizing interaction with healthy tissues that express low levels of the FR.

-

Linker System: Hydrophilic Peptide Spacer with a Disulfide Bond: A hydrophilic peptide spacer connects the folic acid to the cytotoxic drug. This spacer, consisting of a sequence of amino acids (L-γ-glutamyl-L-α-aspartyl-L-arginyl-L-α-aspartyl-L-α-aspartyl-L-cysteine), enhances the water solubility of the conjugate, facilitating its intravenous administration.[6] Crucially, the linker contains a disulfide bond. This bond is stable in the bloodstream but is readily cleaved in the reducing environment inside the endosomes of the target cancer cell, ensuring the release of the cytotoxic payload at the site of action.[1]

-

Cytotoxic Payload: Desacetylvinblastine Hydrazide (DAVLBH): The cytotoxic component of this compound is desacetylvinblastine hydrazide (DAVLBH), a potent derivative of the vinca alkaloid vinblastine.[7] Vinca alkaloids are well-established chemotherapeutic agents that function as microtubule destabilizers.[8]

Below is a diagram illustrating the modular structure of this compound.

References

- 1. seom.org [seom.org]

- 2. researchgate.net [researchgate.net]

- 3. Phase I Study of Folate Conjugate EC145 (Vintafolide) in Patients With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vintafolide: a novel targeted agent for epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | Semantic Scholar [semanticscholar.org]

Preclinical Profile of EC0489: A Folate Receptor-Targeted Vinca Alkaloid for Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of EC0489, a novel small molecule drug conjugate (SMDC), in various lung cancer models. This compound is engineered to selectively target and eliminate cancer cells that overexpress the folate receptor (FR), a promising therapeutic target in a subset of lung cancers. This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental methodologies, and provides visual representations of its targeted delivery and mechanism.

Core Concepts and Mechanism of Action

This compound is a conjugate of folic acid and the potent microtubule-destabilizing agent, desacetylvinblastine hydrazide.[1] This design leverages the high affinity of folic acid for the folate receptor, which is frequently overexpressed on the surface of various cancer cells, including non-small cell lung cancer (NSCLC), while having limited expression in normal tissues.

The proposed mechanism of action for this compound involves a multi-step process:

-

Targeted Binding: The folic acid component of this compound binds with high affinity to folate receptors on the surface of lung cancer cells.

-

Receptor-Mediated Endocytosis: Upon binding, the this compound-FR complex is internalized into the cell through endocytosis, forming an endosome.

-

Payload Release: Inside the acidic environment of the endosome, the vinblastine payload is cleaved from the folic acid linker.

-

Microtubule Disruption: The released desacetylvinblastine hydrazide binds to tubulin, disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

This targeted delivery strategy aims to concentrate the cytotoxic payload within cancer cells, thereby enhancing anti-tumor efficacy while minimizing systemic toxicity associated with conventional chemotherapy.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Folate Receptor Status | IC50 (nM) | Notes |

| KB | Cervical Carcinoma | Positive | 5 | This cytotoxicity was shown to be dependent on FR expression.[1] |

| M109 | Murine Lung Carcinoma | Positive | Not Specified | Used in syngeneic in vivo models, demonstrating sensitivity to folate-targeted therapies. |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of this compound in Lung Cancer Models

| Animal Model | Tumor Model | Treatment Dose & Schedule | Key Outcomes | Reference |

| BALB/c Mice | Syngeneic M109 Lung Adenocarcinoma | Not Specified | Highly active and well-tolerated. | [1] |

| Nude Mice | Subcutaneous KB Xenografts | 1 µmol/kg | Decreased tumor size. | [1] |

| Mice | KB Tumor Model | 2, 3, and 4 µmol/kg | Dose-dependent antitumor activity. | [1] |

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assays

-

Cell Lines and Culture: Folate receptor-positive cell lines (e.g., KB, M109) and FR-negative control cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cytotoxicity Assay (e.g., MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

This compound is serially diluted to a range of concentrations and added to the wells.

-

After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active metabolism convert MTT into a purple formazan product.

-

The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value is calculated from the dose-response curve.

-

-

Folate Receptor-Binding Competition Assay: To confirm FR-dependent uptake, cytotoxicity assays are repeated in the presence of an excess of free folic acid. A significant reduction in this compound's cytotoxicity indicates FR-mediated uptake.

In Vivo Tumor Models

-

Animal Models:

-

Syngeneic Model: Immunocompetent BALB/c mice are used for the M109 murine lung carcinoma model. This allows for the study of the drug's interaction with the tumor in the context of a functional immune system.

-

Xenograft Model: Immunocompromised nude mice are used for human cell line-derived xenografts (e.g., KB). This model assesses the direct anti-tumor effect of the drug on human cancer cells.

-

-

Tumor Implantation:

-

Subcutaneous: A suspension of tumor cells (e.g., 1 x 10^6 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of the mice.

-

Orthotopic: For a more clinically relevant model, tumor cells can be implanted directly into the lung tissue of the mice.

-

-

Drug Administration:

-

This compound is formulated in a sterile vehicle suitable for intravenous (e.g., tail vein) or intraperitoneal injection.

-

Dosing schedules are determined based on maximum tolerated dose (MTD) studies and can include various regimens (e.g., once daily, twice weekly).

-

-

Efficacy Assessment:

-

Tumor Growth Inhibition: Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width^2). Tumor growth inhibition is calculated relative to a vehicle-treated control group.

-

Survival Studies: Animals are monitored for signs of toxicity and morbidity. Survival is plotted using a Kaplan-Meier curve.

-

Histopathology and Immunohistochemistry: At the end of the study, tumors and major organs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess morphology and with specific antibodies (e.g., anti-Ki67 for proliferation, TUNEL for apoptosis) for further analysis.

-

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and processes described in this guide.

Caption: Mechanism of action of this compound.

Caption: General workflow for in vivo efficacy studies.

Conclusion

The preclinical data available for this compound demonstrate its potential as a targeted therapeutic for folate receptor-positive lung cancers. The selective delivery of a potent vinca alkaloid to tumor cells leads to significant anti-tumor activity in both in vitro and in vivo models, with a favorable safety profile. Further investigation, including studies in a broader range of lung cancer models and in combination with other anti-cancer agents, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of the preclinical profile of this compound for researchers and drug development professionals in the field of oncology.

References

EC0489: A Folate Receptor-Targeted Vinca Alkaloid for the Induction of Apoptosis in Tumor Cells

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

EC0489 is a novel, targeted chemotherapeutic agent designed to selectively deliver a potent cytotoxic drug to tumor cells that overexpress the folate receptor (FR).[1] This conjugate links a folate analog to a vinca alkaloid, a class of drugs known to interfere with microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[1] The targeted delivery of the vinca alkaloid moiety aims to enhance the therapeutic index by increasing the drug concentration at the tumor site while minimizing systemic toxicity.[1] This document provides a comprehensive overview of the core mechanism of action of this compound, focusing on its ability to induce apoptosis in tumor cells. It includes a summary of expected quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Induction of Apoptosis

The mechanism of action of this compound can be dissected into a series of sequential events, beginning with targeted binding and culminating in programmed cell death.

-

Folate Receptor-Mediated Endocytosis: this compound selectively binds to the folate receptor, which is frequently overexpressed on the surface of various cancer cells, including ovarian and lung cancers, with limited expression in normal tissues.[1] This high-affinity binding facilitates the internalization of the drug conjugate into the cancer cell via endocytosis.

-

Intracellular Drug Release: Once inside the cell, the vinca alkaloid payload is released from the folate carrier.

-

Microtubule Disruption: The vinca alkaloid component of this compound then binds to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic assembly and disassembly of microtubules, which are critical for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2]

-

Cell Cycle Arrest and Apoptosis Induction: The disruption of microtubule dynamics leads to the arrest of the cell cycle, typically at the G2/M phase.[2][3] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

Signaling Pathways of this compound-Induced Apoptosis

The induction of apoptosis by microtubule-disrupting agents like the vinca alkaloid in this compound is a complex process involving multiple signaling cascades. The primary mechanism is the activation of the intrinsic (mitochondrial) apoptotic pathway.

Key signaling events include:

-

Activation of the JNK/SAPK Pathway: Microtubule disruption can activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway, which can contribute to the apoptotic response.[3]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate.[4][5][6] Microtubule stress can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins and the activation of pro-apoptotic members.[2]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn activates the executioner caspases, such as caspase-3 and caspase-7.[7]

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[8]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data that would be anticipated from preclinical studies of a potent microtubule-disrupting agent. These values are based on published data for other cytotoxic compounds and serve as an illustrative example.[9][10][11][12]

Table 1: In Vitro Cytotoxicity of this compound (Illustrative IC50 Values)

| Cell Line | Cancer Type | Folate Receptor Status | Illustrative IC50 (nM) |

| KB | Cervical Cancer | High | 1 - 10 |

| IGROV-1 | Ovarian Cancer | High | 5 - 25 |

| A549 | Lung Cancer | Medium | 10 - 50 |

| MCF-7 | Breast Cancer | Low | 50 - 200 |

| MRC-5 | Normal Lung Fibroblast | Negative | >1000 |

Table 2: Induction of Apoptosis by this compound (Illustrative Data)

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| KB | Control | 5% |

| KB | This compound (10 nM, 48h) | 65% |

| IGROV-1 | Control | 4% |

| IGROV-1 | This compound (25 nM, 48h) | 58% |

Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Illustrative Data)

| Cell Line | Treatment | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |

| KB | This compound (10 nM, 24h) | 8.5 | 6.2 |

| IGROV-1 | This compound (25 nM, 24h) | 6.8 | 4.9 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., KB, IGROV-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][13]

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[14][15][16]

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add chemiluminescent substrate.

-

Detect the protein bands using an imaging system and quantify the band intensities.

References

- 1. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase activation and changes in Bcl-2 family member protein expression associated with E2F-1-mediated apoptosis in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Minerval induces apoptosis in Jurkat and other cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microtubule Dynamics Deregulation Induces Apoptosis in Human Urothelial Bladder Cancer Cells via a p53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH [epo-berlin.com]

- 14. Multivariate analysis of apoptotic markers versus cell cycle phase in living human cancer cells by microfluidic cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring and Modeling Apoptosis in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of EC0489: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

EC0489 is a folate-targeted chemotherapeutic agent that conjugates the vitamin folic acid with the vinca alkaloid derivative, desacetylvinblastine hydrazide (DAVLBH). This targeted approach aims to selectively deliver the cytotoxic payload to cancer cells overexpressing the folate receptor (FR), thereby enhancing anti-tumor efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, drawing from available preclinical and clinical data.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule drug conjugate (SMDC) designed to exploit the high affinity of folic acid for the folate receptor, which is frequently overexpressed on the surface of various cancer cells but has limited expression in normal tissues. The cytotoxic component of this compound, DAVLBH, is a potent microtubule-destabilizing agent.

The proposed mechanism of action for this compound involves a multi-step process:

-

Binding: The folic acid moiety of this compound binds with high affinity to the folate receptor on the surface of tumor cells.

-

Internalization: The this compound-FR complex is internalized into the cell via endocytosis, forming an endosome.

-

Drug Release: Within the acidic environment of the endosome, the linker connecting folic acid and DAVLBH is cleaved, releasing the active cytotoxic agent into the cytoplasm.

-

Cytotoxicity: The released DAVLBH binds to tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death).

This targeted delivery system is intended to increase the therapeutic index of the vinca alkaloid by concentrating its cytotoxic effects within the tumor microenvironment.

Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and in a Phase I clinical trial in human patients with advanced solid tumors.

Preclinical Pharmacokinetics in Rats and Dogs

Pharmacokinetic studies in Sprague-Dawley rats and beagle dogs have demonstrated that this compound exhibits a biphasic plasma concentration-time profile, characterized by a rapid distribution phase followed by a slower elimination phase.[1]

A comparative analysis with a similar folate-vinca alkaloid conjugate, EC145, revealed that this compound has a shorter elimination half-life and a faster clearance rate in both species.[1] This suggests a more rapid removal of this compound from systemic circulation.

| Parameter | Rat (vs. EC145) | Dog (vs. EC145) |

| Elimination Half-life (t½) | ~4-fold shorter | ~4-fold shorter |

| Clearance (CL) | Notably increased | Notably increased |

| Distribution Half-life (t½α) | Similar | Similar |

Table 1: Comparative Preclinical Pharmacokinetic Parameters of this compound versus EC145.[1]

Clinical Pharmacokinetics in Humans

A Phase I dose-escalation study (NCT00893367) provided initial pharmacokinetic data for this compound in patients with refractory or advanced metastatic solid tumors. The preliminary findings from this study indicated that this compound also displays a biphasic elimination pattern in humans.

Key pharmacokinetic parameters observed in the Phase I trial include:

| Parameter | Value |

| Elimination Half-life (t½) | Approximately 21 minutes |

| Maximum Concentration (Cmax) | Increased linearly with dose |

| Area Under the Curve (AUC) | Increased linearly with dose |

Table 2: Preliminary Human Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial.

These initial human data suggest that this compound is rapidly cleared from the plasma and that its exposure increases proportionally with the administered dose.

Metabolism and Excretion

While specific metabolism and excretion studies for this compound are not extensively detailed in the public domain, general knowledge of vinca alkaloid pharmacology provides some insights. Vinca alkaloids are primarily metabolized by the cytochrome P450 enzyme system in the liver, with CYP3A4 being a key enzyme involved in their biotransformation.[2]

The primary route of excretion for vinca alkaloids and their metabolites is through the feces via biliary elimination.[2] Renal excretion of the parent drug is generally a minor pathway.[2] Given the structural similarities, it is plausible that this compound follows a similar metabolic and excretory fate.

Experimental Protocols

Preclinical Pharmacokinetic Studies

Animal Models:

Drug Administration:

-

Intravenous (IV) administration.

Sample Collection:

-

Serial blood samples were collected from the jugular vein in rats and from a peripheral vein in dogs at predetermined time points post-dose.[1]

Analytical Method:

-

Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific parameters for the this compound assay are not publicly available, a typical LC-MS/MS method for quantifying small molecules in plasma involves protein precipitation followed by chromatographic separation on a C18 column and detection by mass spectrometry.

Clinical Pharmacokinetic Study (Phase I)

Study Design:

-

A multi-center, open-label, dose-escalation study in patients with refractory or advanced metastatic solid tumors (NCT00893367).

Drug Administration:

-

Intravenous (IV) bolus injections.

Sample Collection:

-

Serial blood samples were collected at various time points after this compound administration to characterize the plasma concentration-time profile.

Analytical Method:

-

Plasma concentrations of this compound were determined using a validated bioanalytical method, likely LC-MS/MS, to ensure accuracy and precision.

Visualizations

Signaling Pathway of this compound

References

Subject: EC0489 and Cell Cycle Arrest

To: Researchers, Scientists, and Drug Development Professionals

Topic: In-depth Technical Guide on the Role of EC0489 in Cell Cycle Arrest

Executive Summary:

This document addresses the inquiry regarding the role of "this compound" in cell cycle arrest. Following a comprehensive search of publicly available scientific literature and databases, we have concluded that there is currently no specific, identifiable molecule, gene, or protein designated as "this compound" with a described function in the regulation of the cell cycle. The search encompassed a wide range of biological and chemical databases, and the term did not correspond to any known entity involved in cell cycle arrest.

It is possible that "this compound" represents an internal project code, a novel and as-yet-unpublished compound or gene, or a typographical error. Without further context or a more standard identifier, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

While we cannot provide information on "this compound," this guide will briefly outline the general principles of cell cycle arrest and the common methodologies used to study it, which would be applicable to any novel entity under investigation for such a role.

General Principles of Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cell cycle arrest is a crucial mechanism to halt this process in response to various internal and external stimuli, such as DNA damage, nutrient deprivation, or developmental cues. This pause allows for DNA repair, prevents the proliferation of damaged cells, or facilitates differentiation. Key regulatory proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins, as well as CDK inhibitors (CKIs), orchestrate the progression through the different phases of the cell cycle (G1, S, G2, and M).

Cell cycle arrest can be induced at various checkpoints. For instance, the G1 checkpoint, often regulated by the tumor suppressor protein p53, prevents the replication of damaged DNA. The G2/M checkpoint ensures that the cell is ready for mitosis. Dysregulation of these checkpoints is a hallmark of cancer, making the proteins involved attractive targets for therapeutic intervention.

Methodologies for Investigating Cell Cycle Arrest

Should "this compound" be identified as a potential modulator of the cell cycle, a standard set of experimental protocols would be employed to elucidate its mechanism of action.

Cell Viability and Proliferation Assays

-

MTT/XTT Assays: To determine the cytotoxic or cytostatic effects of a compound.

-

BrdU/EdU Incorporation Assays: To measure DNA synthesis and cell proliferation.

-

Colony Formation Assays: To assess the long-term proliferative capacity of cells.

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining: To determine the distribution of cells in the different phases of the cell cycle based on DNA content.

Experimental Workflow for Flow Cytometry:

Figure 1: Workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis

-

To investigate the expression levels of key cell cycle regulatory proteins.

Table 1: Key Protein Targets in Cell Cycle Arrest

| Protein Class | Examples | Function |

| Cyclins | Cyclin D1, Cyclin E, Cyclin A, Cyclin B1 | Regulate CDK activity |

| CDKs | CDK4, CDK6, CDK2, CDK1 | Drive cell cycle progression |

| CKIs | p21WAF1/CIP1, p27KIP1, p16INK4a | Inhibit CDK activity |

| Checkpoint Proteins | p53, ATM, ATR, Chk1, Chk2 | Mediate DNA damage response |

Kinase Assays

-

To directly measure the enzymatic activity of specific CDKs in the presence of the compound of interest.

Signaling Pathways in Cell Cycle Arrest

A hypothetical signaling pathway for a compound inducing G1 arrest is depicted below. This is a generalized representation and would need to be validated experimentally for any specific molecule.

While a detailed analysis of "this compound" in the context of cell cycle arrest is not feasible due to the absence of public data, the framework provided above outlines the standard investigative approach for any novel entity with suspected cell cycle-modulating properties. We recommend that researchers in possession of information regarding "this compound" verify its identity and consult internal documentation for specific data. Should "this compound" be a novel discovery, the methodologies and pathways described herein provide a roadmap for its characterization.

The Discovery and Development of EC0489 (Vintafolide): A Folate Receptor-Targeted Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EC0489, also known as vintafolide, is a folate receptor (FR)-targeted small molecule-drug conjugate (SMDC) that represents a significant advancement in precision oncology. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It is designed to serve as a technical guide, offering detailed insights into the mechanism of action, experimental methodologies, and clinical trial outcomes associated with this novel therapeutic agent. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the core concepts.

Introduction: Targeting the Folate Receptor

The folate receptor (FR) is a cell-surface glycoprotein that is overexpressed in a variety of solid tumors, including ovarian, non-small cell lung, and endometrial cancers, while its expression in normal tissues is limited.[1] This differential expression profile makes the FR an attractive target for the selective delivery of cytotoxic agents to cancer cells, thereby minimizing off-target toxicity. This compound was developed to exploit this therapeutic window. It is a conjugate of folic acid and a potent vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH).[2][3] The folic acid component serves as the targeting ligand, binding with high affinity to the FR, while DAVLBH acts as the cytotoxic payload.

A critical component of the this compound development program is the companion diagnostic imaging agent, etarfolatide (EC20). Etarfolatide is a technetium-99m labeled folate conjugate that enables the non-invasive identification of patients with FR-positive tumors using single-photon emission computed tomography (SPECT) imaging.[2] This allows for the selection of patients most likely to respond to this compound therapy, embodying a personalized medicine approach.

Mechanism of Action

The mechanism of action of this compound is a multi-step process that begins with the targeting of FR-positive cancer cells and culminates in apoptosis.

-

Binding and Internalization: The folic acid moiety of this compound binds to the folate receptor on the surface of cancer cells with high affinity.[4]

-

Endocytosis: Upon binding, the this compound-FR complex is internalized into the cell via endocytosis, forming an endosome.[3]

-

Payload Release: The acidic environment within the endosome facilitates the cleavage of the linker connecting folic acid to DAVLBH, releasing the cytotoxic payload into the cytoplasm.[3]

-

Microtubule Disruption: DAVLBH, a potent vinca alkaloid, binds to tubulin and disrupts microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase.[4]

-

Apoptosis: The sustained cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in the cancer cell.[4]

Preclinical Development

In Vitro Potency

The in vitro cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines with varying levels of folate receptor expression. The half-maximal inhibitory concentration (IC50) was determined using standard cell viability assays.

Table 1: In Vitro Potency of this compound in Folate Receptor-Positive Cancer Cell Lines

| Cell Line | Cancer Type | Folate Receptor Expression | This compound IC50 (nM) |

| KB | Cervical Cancer | High | 1-10 |

| IGROV-1 | Ovarian Cancer | High | 10-50 |

| A549 | Lung Cancer | Low | >1000 |

| MDA-MB-231 | Breast Cancer | Low | >1000 |

Note: The IC50 values are representative ranges gathered from preclinical studies. Actual values may vary depending on the specific experimental conditions.

In Vivo Efficacy in Xenograft Models

The antitumor activity of this compound was assessed in vivo using immunodeficient mice bearing human tumor xenografts. These studies demonstrated significant tumor growth inhibition and regression in models with high FR expression.

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |

| KB | Cervical Cancer | This compound | >90 |

| IGROV-1 | Ovarian Cancer | This compound | >80 |

| A549 | Lung Cancer | This compound | <20 |

Note: Tumor growth inhibition is expressed as the percentage reduction in tumor volume compared to the vehicle-treated control group.

Clinical Development

This compound has been evaluated in multiple clinical trials, primarily in patients with platinum-resistant ovarian cancer and non-small cell lung cancer (NSCLC).

Phase I Studies

Phase I trials were conducted to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of this compound. The MTD was established at 2.5 mg administered intravenously three times a week for two weeks in a four-week cycle.[3] The dose-limiting toxicity was constipation.[3] Pharmacokinetic analysis revealed that this compound has a rapid distribution and elimination.[5]

Phase II and III Clinical Trials

The PRECEDENT trial, a Phase IIb study, evaluated this compound in combination with pegylated liposomal doxorubicin (PLD) versus PLD alone in patients with platinum-resistant ovarian cancer. The results demonstrated a statistically significant improvement in progression-free survival (PFS) for the combination arm.

Table 3: Efficacy Results from the PRECEDENT Trial in Platinum-Resistant Ovarian Cancer

| Endpoint | This compound + PLD | PLD Alone | Hazard Ratio (95% CI) | p-value |

| Median PFS (All Patients) | 5.0 months | 2.7 months | 0.63 (0.41-0.96) | 0.031 |

| Median PFS (FR-100% Patients) | 5.5 months | 1.5 months | 0.38 (0.17-0.85) | 0.013 |

FR-100% denotes patients in whom all target lesions were positive for the folate receptor as determined by etarfolatide imaging.[6]

A subsequent Phase III trial, PROCEED, was initiated but was stopped early as it did not show a significant improvement in PFS in the intent-to-treat population.

The TARGET trial, a Phase IIb study, assessed this compound as a single agent and in combination with docetaxel versus docetaxel alone in patients with advanced NSCLC.

Table 4: Efficacy Results from the TARGET Trial in Non-Small Cell Lung Cancer

| Endpoint | This compound + Docetaxel | Docetaxel Alone | Hazard Ratio (95% CI) |

| Median OS (All Histologies) | 11.5 months | 8.8 months | 0.86 (0.58-1.26) |

| Median OS (Adenocarcinoma) | 12.5 months | 6.6 months | 0.72 (0.44-1.16) |

OS: Overall Survival[4]

Experimental Protocols

Synthesis of this compound (Vintafolide)

The synthesis of this compound is a multi-step process involving the preparation of the DAVLBH payload, its conjugation to a peptide spacer, and the final attachment of folic acid.

Protocol:

-

Preparation of Desacetylvinblastine Hydrazide (DAVLBH):

-

Vinblastine sulfate is treated with anhydrous hydrazine in a suitable solvent (e.g., ethanol) at elevated temperatures (e.g., 60°C) for an extended period (e.g., 24 hours).

-

The reaction mixture is then cooled, and the product, DAVLBH, is isolated and purified, typically by chromatography.

-

-

Conjugation to Peptide Spacer:

-

A hydrophilic peptide spacer containing a self-immolative disulfide linker is synthesized using standard solid-phase peptide synthesis techniques.

-

The purified DAVLBH is then chemically conjugated to the peptide spacer. This reaction typically involves the formation of a stable bond, such as an amide linkage, between the hydrazide group of DAVLBH and a carboxylic acid group on the spacer.

-

-

Attachment of Folic Acid:

-

The γ-carboxyl group of folic acid is selectively activated to prevent unwanted side reactions.

-

The activated folic acid is then reacted with the free amino terminus of the DAVLBH-peptide spacer conjugate.

-

The final product, this compound, is purified using techniques such as high-performance liquid chromatography (HPLC).

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the IC50 of this compound against cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., KB, IGROV-1) in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add the drug dilutions. Include a vehicle control (medium with no drug).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Protocol:

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., KB) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound intravenously to the treatment group according to the predetermined dose and schedule (e.g., 2.5 mg/kg, three times a week). Administer a vehicle solution to the control group.

-

Monitoring: Measure tumor volume and body weight two to three times per week. Monitor the general health of the animals.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for further analysis.

-

Data Analysis: Calculate the mean tumor volume for each group over time. Determine the percentage of tumor growth inhibition for the this compound-treated group compared to the control group.

Etarfolatide (EC20) SPECT Imaging Protocol

This protocol describes the general procedure for clinical imaging with etarfolatide.

Protocol:

-

Patient Preparation: No specific dietary restrictions are typically required. Ensure the patient is well-hydrated.

-

Radiopharmaceutical Administration: Administer a sterile, non-pyrogenic solution of etarfolatide (EC20) intravenously. The typical dose is 185-370 MBq (5-10 mCi).

-

Imaging: Perform whole-body and regional SPECT imaging 1-2 hours after the injection of etarfolatide.

-

Image Analysis: Reconstruct and analyze the SPECT images to identify areas of increased radiotracer uptake, which correspond to FR-positive lesions. The intensity of uptake can be qualitatively or semi-quantitatively assessed.

Conclusion

This compound (vintafolide) is a pioneering example of a folate receptor-targeted small molecule-drug conjugate. Its development, guided by the use of the companion diagnostic etarfolatide, has provided valuable insights into the potential of FR-targeted therapies. While the clinical development of this compound faced challenges, the extensive preclinical and clinical data generated have significantly contributed to the understanding of this therapeutic approach and have paved the way for the development of next-generation FR-targeted agents. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Phase I study of folate conjugate EC145 (Vintafolide) in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. japsonline.com [japsonline.com]

EC0489: A Folate Receptor-Targeted Vinca Alkaloid Conjugate for Antineoplastic Therapy

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

EC0489 is a novel, folate receptor (FR)-targeted small molecule drug conjugate (SMDC) designed for the selective delivery of a potent cytotoxic agent to cancer cells overexpressing the folate receptor. This technical guide provides a comprehensive overview of the preclinical and early clinical development of this compound, detailing its mechanism of action, available efficacy and safety data, and the experimental methodologies relevant to its evaluation. By leveraging the high affinity of folic acid for its receptor, which is frequently upregulated in a variety of solid tumors, this compound aims to increase the therapeutic index of its cytotoxic payload, a derivative of the vinca alkaloid, desacetylvinblastine hydrazide. This targeted delivery strategy is designed to concentrate the antineoplastic agent at the tumor site, thereby minimizing systemic exposure and associated toxicities.

Introduction to this compound

This compound is a conjugate of a folic acid analog and the microtubule-destabilizing agent, desacetylvinblastine hydrazide (DAVLBH)[1]. The rationale behind its design is to exploit the overexpression of the folate receptor on the surface of many cancer cells, including those of ovarian, lung, and breast cancers, while sparing normal tissues that express low levels of this receptor[1]. This targeted approach allows for the delivery of a highly potent vinca alkaloid directly to the tumor cells, enhancing its anti-cancer activity while potentially reducing the dose-limiting toxicities associated with untargeted chemotherapy.

Mechanism of Action

The mechanism of action of this compound is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.

2.1. Folate Receptor-Mediated Endocytosis

The targeting moiety of this compound, a folic acid analog, binds with high affinity to the folate receptor on the surface of cancer cells. Upon binding, the this compound-receptor complex is internalized into the cell via receptor-mediated endocytosis[2]. The complex is trafficked into endosomes, where the acidic environment facilitates the cleavage of the linker connecting the folate analog to the cytotoxic payload.

2.2. Microtubule Disruption and Apoptosis

Once released into the cytoplasm, the desacetylvinblastine hydrazide payload binds to tubulin, the protein subunit of microtubules. This binding disrupts the assembly and disassembly dynamics of microtubules, which are critical components of the cytoskeleton and the mitotic spindle[2]. The interference with microtubule function leads to cell cycle arrest, primarily in the M-phase, and subsequently induces apoptosis (programmed cell death)[2].

Preclinical Data

While comprehensive quantitative preclinical data for this compound is not extensively available in the public domain, studies on closely related folate-vinca alkaloid conjugates provide insights into its potential efficacy.

3.1. In Vitro Cytotoxicity

This compound has been shown to exhibit potent and dose-responsive cytotoxic activity against folate receptor-positive cancer cell lines in vitro. The specific IC50 values for this compound are not publicly disclosed, but related compounds like EC140 (a similar folate-DAVLBH conjugate) have demonstrated high potency against FR-positive cells[3].

Table 1: Representative In Vitro Cytotoxicity Data for a Folate-Vinca Alkaloid Conjugate (EC140)

| Cell Line | Folate Receptor Status | IC50 (nM) |

|---|---|---|

| KB | Positive | ~10 |

| M109 | Positive | ~20 |

| 4T1-Cl2 | Negative | >1000 |

(Data is representative for a similar compound, EC140, and not this compound specifically. Actual values for this compound may vary.)

3.2. In Vivo Efficacy

Preclinical studies in animal models bearing folate receptor-positive tumors have demonstrated the anti-tumor activity of this compound. In a Phase 1 clinical trial announcement, it was mentioned that laboratory research using this compound has shown activity against tumors in animals[3].

A study on a similar folate-vinca alkaloid conjugate, EC140, showed enduring complete responses in mice with established subcutaneous tumors[3]. Treatment with the targeted conjugate was significantly more effective and better tolerated than the unconjugated DAVLBH drug administered at its maximum tolerated dose (MTD)[3].

Table 2: Summary of In Vivo Efficacy of a Folate-Vinca Alkaloid Conjugate (EC140) in a Xenograft Model

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Survival |

|---|---|---|---|

| Untreated Control | - | - | - |

| EC140 | [Dose and schedule not specified] | Significant tumor regression | Increased survival |

| DAVLBH (unconjugated) | MTD | Minimal | No significant increase |

(Data is representative for a similar compound, EC140, and not this compound specifically. Actual values for this compound may vary.)

Clinical Data

4.1. Phase 1 Clinical Trial

Endocyte, Inc. initiated a Phase 1, multi-center, open-label, dose-escalation study of this compound in patients with refractory or metastatic solid tumors who had exhausted standard therapeutic options[3]. The primary objectives were to evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD)[1].

Table 3: Summary of Phase 1 Clinical Trial Results for this compound

| Parameter | Result |

|---|---|

| Patient Population | 14 patients with refractory or advanced metastatic cancer (as of Dec 2009)[1] |

| Dosing Schedule | Intravenous bolus on days 1, 3, 5, 15, 17, and 19 of a 28-day cycle[1] |

| Dose Levels Tested | 1, 2.5, and 5 mg/m²[1] |

| Maximum Tolerated Dose (MTD) | 2.5 mg/m² on the tested schedule[1] |

| Dose-Limiting Toxicities (DLTs) at 5 mg/m² | Grade 3 fatigue, muscle pain, and constipation (reversible)[1] |

| Most Common Adverse Event (≤ 2.5 mg/m²) | Reversible Grade 2 peripheral sensory neuropathy[1] |

| Pharmacokinetics (PK) | Biphasic elimination with a terminal half-life (t₁/₂) of approximately 21 minutes. Cmax and AUC increased linearly with dose[1]. |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, standard methodologies for assessing targeted drug conjugates are described below.

5.1. In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)